molecular formula C10H12FNO2 B3045263 (S)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid CAS No. 1038828-38-4

(S)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid

Cat. No. B3045263
CAS RN: 1038828-38-4
M. Wt: 197.21
InChI Key: WDSUDTPFZZINJC-VIFPVBQESA-N
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Description

“(S)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. “this compound” contains several bonds, including aromatic bonds and a carboxylic acid group .

Scientific Research Applications

Synthesis and Biological Evaluation

  • (S)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid and its radiolabeled variants have been synthesized and evaluated for potential use in positron emission tomography (PET) imaging of brain tumors (Yu et al., 2010).
  • The synthesis of similar fluorinated analogs of alpha-aminoisobutyric acid has been studied for their use in imaging intracranial neoplasms (McConathy et al., 2002).

Enantioseparation and Chromatography

  • Enantioseparation of isomers of 2-(methylphenyl)propanoic acid, including 2-(4-methylphenyl)propanoic acid, has been achieved using countercurrent chromatography (Jin et al., 2020).

Antitumor Activities

  • Studies have been conducted on the synthesis and antitumor activities of enantiomers of this compound, indicating potential selective anti-tumor properties (Xiong Jing, 2011).

Structural Studies and Molecular Analysis

  • Research has been conducted on the molecular structures of related fluorinated compounds, contributing to our understanding of their potential applications in medicinal chemistry (Burns & Hagaman, 1993).

Radioligands and PET Imaging

  • The compound's derivatives have been explored as radioligands for PET imaging, particularly in the context of brain tumor imaging (McConathy et al., 2010).

Applications in DPP IV Inhibition

  • Derivatives of this compound have been synthesized and evaluated for their inhibitory activities on dipeptidyl peptidase IV (DPP IV), relevant for the treatment of type-2 diabetes (Guanghui Deng et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-Fluoro-2-methylphenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

L-2-Methyl-4-fluorophe, also known as (S)-2-Amino-3-(4-fluoro-2-methylphenyl)propanoic acid or (2S)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid, is a compound with a molecular weight of 197.21 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Fluorinated heterocycles, a group to which this compound belongs, have been found to exhibit anticancer and antimicrobial activities . The specific pathways and downstream effects of L-2-Methyl-4-fluorophe require further investigation.

Result of Action

Given the reported anticancer and antimicrobial activities of similar fluorinated heterocycles , it is possible that L-2-Methyl-4-fluorophe may have similar effects.

properties

IUPAC Name

(2S)-2-amino-3-(4-fluoro-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSUDTPFZZINJC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299925
Record name 4-Fluoro-2-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1038828-38-4
Record name 4-Fluoro-2-methyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038828-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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